8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C25H31FN2O5S and its molecular weight is 490.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
A variety of synthesis methods are utilized in the production of complex chemical compounds including (4-Butoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone. For example, the synthesis of N-phenylpyrazolyl aryl methanone derivatives containing the arylthio/sulfinyl/sulfonyl group involves multi-step reactions from starting materials such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, showcasing the intricacy involved in synthesizing compounds with sulfonyl groups (Wang et al., 2015). Similarly, novel compounds from oleic acid, showing structural similarities like the 1,4-dioxaspiro ring, are synthesized via sonochemical methods in the presence of catalysts, indicating the use of advanced techniques for the synthesis of structurally complex compounds (Kurniawan et al., 2017).
Structural Analysis and Properties
Detailed structural analysis using techniques like NMR, FT-IR, HRMS, and X-ray crystallography is crucial for understanding the properties of complex molecules. For instance, the crystal structure of certain arylsulfonyl methanone compounds has been reported, helping in understanding the molecular geometry and properties of sulfonyl-containing compounds (Wang et al., 2015). Moreover, the conformational analysis and physicochemical properties of boric acid ester intermediates with benzene rings are studied using density functional theory (DFT), which is relevant for understanding the electronic structure of similar complex molecules (Huang et al., 2021).
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O5S/c1-3-4-16-32-21-7-5-20(6-8-21)24(29)27-13-11-25(12-14-27)28(15-17-33-25)34(30,31)22-9-10-23(26)19(2)18-22/h5-10,18H,3-4,11-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSLQJFGIVRWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.